3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
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Description
3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.12190603 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
A series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, closely related to the compound , have been synthesized and their photophysical properties studied. These compounds, including ones with methoxy moieties, have been analyzed for their absorption, excitation spectra, and fluorescence quantum yields. Due to their facile synthesis and intriguing photophysical properties, they show potential as organic semiconductors (Briseño-Ortega et al., 2018).
Biological and Antioxidant Activity
Research into the synthesis of triazolopyrimidines, which are structurally similar to the specified compound, has revealed their potential biological and antioxidant activities. These compounds were synthesized using Biginelli protocol and evaluated for antimicrobial activity, showcasing their utility in medicinal chemistry (Gilava et al., 2020).
Antimicrobial Activities
Some novel triazole derivatives, including structures akin to the specified compound, have been synthesized and screened for their antimicrobial activities. These compounds demonstrated variable degrees of effectiveness against various microorganisms, indicating potential applications in antimicrobial therapies (Bektaş et al., 2010).
Synthesis of Novel Heterocyclic Systems
The compound is structurally related to a range of novel heterocyclic systems, including pyrido[3,2-c]pyrrolo[2,3-e]azocines. These compounds have shown typical pyrrole-type reactivity, indicating potential applications in various chemical synthesis processes (Deady & Devine, 2006).
Structural and Theoretical Studies
Similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been studied for their molecular structures using X-ray diffraction and theoretical methods like Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide insights into the structural and electronic properties of such compounds, which can be crucial for their application in material science (Gumus et al., 2018).
Properties
IUPAC Name |
3-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-26-15-6-3-5-13(11-15)20(25)23-16-12-14(8-9-17(16)27-2)21-24-19-18(28-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGZSKJIXRVZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.